An In-depth Technical Guide to MASM7: A Novel Mitofusin Activator
An In-depth Technical Guide to MASM7: A Novel Mitofusin Activator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MASM7, a potent small-molecule activator of mitofusins that has emerged as a valuable tool for studying mitochondrial dynamics and a potential therapeutic agent for diseases associated with mitochondrial dysfunction. This document details its chemical properties, mechanism of action, biological effects, and relevant experimental protocols.
Chemical Structure and Properties
MASM7 is a novel mitofusin activator identified through a pharmacophore-based virtual screen. Its chemical identity and key properties are summarized below.
Chemical Structure:
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IUPAC Name: 2-((2-(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-ylthio)propanoyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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SMILES: O=C(N)C1=C(SC2=C1CCC2)NC(C(C)SC3=NN=C(C4CC4)N3C5=CC=CC=C5)=O[1]
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Chemical Formula: C₂₂H₂₃N₅O₂S₂[2]
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Molecular Weight: 453.58 g/mol [2]
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CAS Number: 920868-45-7[2]
| Property | Value | Source |
| Purity | ≥99% (HPLC) | [3] |
| Appearance | White to yellow solid | [1] |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO (50 mg/mL, 110.23 mM). | [2] |
Mechanism of Action: Direct Activation of Mitofusins
MASM7 directly binds to and activates the mitofusin proteins (MFN1 and MFN2), which are GTPases located on the outer mitochondrial membrane that are essential for mitochondrial fusion.[1][2][4] The mechanism involves MASM7 promoting a "pro-fusion" conformational change in the mitofusin proteins.[4][5]
Normally, mitofusins exist in a "closed" or "anti-tethering" conformation due to an intramolecular interaction between the HR1 and HR2 domains.[4][5] MASM7 is thought to disrupt this interaction, favoring an "open" or "pro-tethering" conformation that facilitates the tethering and subsequent fusion of adjacent mitochondria.[4][5] This direct binding to the HR2 domain of MFN2 has been demonstrated with a dissociation constant (Kd) of 1.1 μM.[1][2][3]
The following diagram illustrates the proposed signaling pathway for MASM7-induced mitochondrial fusion.
Caption: Mechanism of MASM7-induced mitochondrial fusion.
Biological Activity and Quantitative Data
MASM7 has been shown to potently induce mitochondrial fusion and modulate mitochondrial function in various cell types. Its activity is dependent on the presence of mitofusins, as its effects are abolished in MFN1/2 double knockout (DKO) cells.[6]
In Vitro Efficacy
| Parameter | Cell Line | Value | Source |
| EC₅₀ (Mitochondrial Aspect Ratio) | MEFs | 75 nM | [1][2][3] |
| K_d_ (Binding to MFN2 HR2 domain) | - | 1.1 μM | [1][2][3] |
Effects on Mitochondrial Function
Studies in mouse embryonic fibroblasts (MEFs) have demonstrated that MASM7 treatment (1 μM for 6 hours) leads to:
| Parameter | Effect | Cell Line | Source |
| Basal Respiration | Increased | WT MEFs | [6] |
| Maximal Respiration | Increased | WT MEFs | [6] |
| Mitochondrial ATP Production | Increased | WT MEFs | [6] |
| Mitochondrial Membrane Potential | Increased (concentration-dependent) | WT MEFs | [1][7] |
Cell Viability and Toxicity
MASM7 has been shown to have a favorable in vitro safety profile:
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Does not decrease cellular viability in MEFs at concentrations up to 1.5 μM over 72 hours.[1]
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Does not induce DNA damage in various cell lines at 1 μM for 6 hours.[1]
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Does not induce caspase-3/7 activation in U2OS cells at 1 μM for 6 hours, suggesting it is not pro-apoptotic.[1]
Experimental Protocols
This section provides an overview of a typical experimental workflow for assessing the effect of MASM7 on mitochondrial morphology and a detailed protocol for a mitochondrial fusion assay.
Experimental Workflow
The following diagram outlines a general workflow for studying the effects of MASM7.
Caption: A typical experimental workflow for studying MASM7.
Mitochondrial Fusion Assay in Cultured Cells
This protocol is adapted from methodologies described in the literature for assessing changes in mitochondrial morphology.[4][8]
1. Cell Culture and Treatment: a. Plate mouse embryonic fibroblasts (MEFs) or other suitable cells on glass-bottom dishes appropriate for confocal microscopy. b. Allow cells to adhere and grow to approximately 70-80% confluency. c. Prepare a stock solution of MASM7 in DMSO. d. Treat cells with the desired concentrations of MASM7 (e.g., 1 nM to 10 μM) for a specified duration (e.g., 2 to 6 hours).[1][4] Include a vehicle control (DMSO) at the same final concentration as the highest MASM7 dose.
2. Mitochondrial Staining: a. 30 minutes before the end of the treatment period, add a mitochondrial-specific fluorescent dye, such as MitoTracker Green FM, to the culture medium at a final concentration of 100-200 nM. b. Incubate the cells at 37°C in the dark for 30 minutes.
3. Cell Fixation and Imaging: a. After incubation with the dye, wash the cells twice with pre-warmed phosphate-buffered saline (PBS). b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Mount the coverslips using a suitable mounting medium. e. Acquire images using a confocal microscope with appropriate laser lines and filters for the chosen fluorescent dye.
4. Image Analysis: a. Use image analysis software (e.g., ImageJ/Fiji) to quantify mitochondrial morphology. b. The "mitochondrial aspect ratio" (major axis / minor axis) is a common metric, where a higher aspect ratio indicates more elongated, fused mitochondria. c. Analyze a sufficient number of cells per condition to ensure statistical significance.
Conclusion
MASM7 is a first-in-class, potent, and specific small-molecule activator of mitofusins. Its well-characterized mechanism of action and favorable in vitro safety profile make it an invaluable research tool for investigating the intricate roles of mitochondrial fusion in cellular physiology and disease. Furthermore, its ability to promote mitochondrial fusion suggests its potential as a therapeutic lead for a variety of conditions linked to mitochondrial fragmentation and dysfunction. This guide provides a foundational resource for researchers and drug development professionals interested in leveraging MASM7 in their work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modulating mitofusins to control mitochondrial function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo assays for mitochondrial fission and fusion - PMC [pmc.ncbi.nlm.nih.gov]
